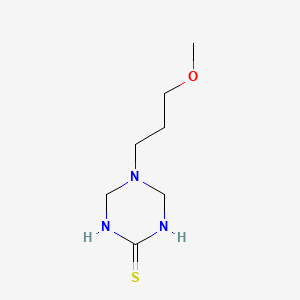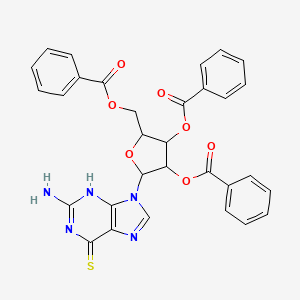
2',3',5'-Tribenzoylthioguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tribenzoylthioguanosine is a chemical compound with the molecular formula C31H25N5O7S It is a derivative of thioguanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are replaced by benzoyl groups
Vorbereitungsmethoden
The synthesis of 2’,3’,5’-Tribenzoylthioguanosine typically involves the benzoylation of thioguanosine. The reaction is carried out by treating thioguanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete benzoylation. The product is then purified through recrystallization or chromatography to obtain pure 2’,3’,5’-Tribenzoylthioguanosine .
Analyse Chemischer Reaktionen
2’,3’,5’-Tribenzoylthioguanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include benzoyl chloride, pyridine, hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tribenzoylthioguanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tribenzoylthioguanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2’,3’,5’-Tribenzoylthioguanosine can be compared with other similar compounds, such as:
- 2’,3’,5’-Triacetylinosine
- 2’,3’-Isopropylidene-5’-trityladenosine
- 2’,3’,5’-Triacetyluridine
These compounds share similar structural features but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
88010-92-8 |
|---|---|
Molekularformel |
C31H25N5O7S |
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O7S/c32-31-34-25-22(26(44)35-31)33-17-36(25)27-24(43-30(39)20-14-8-3-9-15-20)23(42-29(38)19-12-6-2-7-13-19)21(41-27)16-40-28(37)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,44) |
InChI-Schlüssel |
RSBGANDZBGTUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=S)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


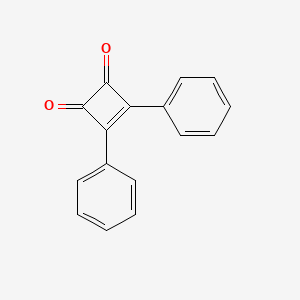

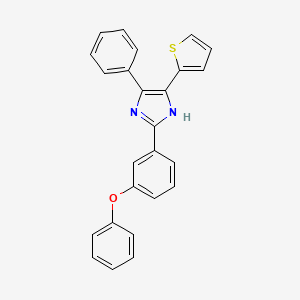




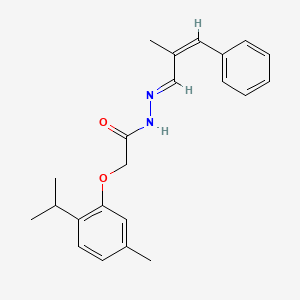

![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
